4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride

Lipophilicity Medicinal Chemistry ADME

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride (CAS 2126177-38-4) is a halogenated morpholine building block supplied as a hydrochloride salt, featuring a 4-bromobenzyl substituent on a 2,6-dimethylmorpholine scaffold. It belongs to the phenylmorpholine class, which is of significant interest in medicinal chemistry for kinase inhibition and neuroscience research.

Molecular Formula C13H19BrClNO
Molecular Weight 320.66
CAS No. 2126177-38-4
Cat. No. B2799297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride
CAS2126177-38-4
Molecular FormulaC13H19BrClNO
Molecular Weight320.66
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C13H18BrNO.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H
InChIKeyVOILBQVKDQZIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride (CAS 2126177-38-4): Chemical Class and Core Procurement Specifications


4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride (CAS 2126177-38-4) is a halogenated morpholine building block supplied as a hydrochloride salt, featuring a 4-bromobenzyl substituent on a 2,6-dimethylmorpholine scaffold . It belongs to the phenylmorpholine class, which is of significant interest in medicinal chemistry for kinase inhibition and neuroscience research . The target compound serves as a synthetic intermediate for constructing complex molecules, where the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, and the 2,6-dimethyl substitution modulates steric and electronic properties .

Why 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride Cannot Be Replaced by Generic Morpholine Analogs


Structurally similar morpholine derivatives cannot simply be interchanged with 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride due to the interdependent effects of the 4-bromo substituent, the 2,6-dimethyl groups, and the hydrochloride salt form. The 2,6-dimethyl substitution increases lipophilicity (LogP) by approximately 0.6 units compared to the non-methylated 4-(4-bromobenzyl)morpholine, altering membrane permeability and pharmacokinetic profiles [1]. The hydrochloride salt ensures improved aqueous solubility and handling compared to the free base (CAS 415711-72-7), which is critical for reproducible biological assays . Furthermore, the bromine atom is essential for downstream derivatization via cross-coupling; substituting with a chloro or fluoro analog changes both the reactivity and the steric/electronic environment of the morpholine ring . These combined features make the target compound a non-fungible intermediate in medicinal chemistry workflows.

Quantitative Differentiation of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride from Closest Analogs


Enhanced Lipophilicity vs. Non-Methylated 4-(4-Bromobenzyl)morpholine

The 2,6-dimethyl substitution on the morpholine ring of the target compound's free base increases its computed LogP to 3.06, compared to 2.46 for the non-methylated 4-(4-bromobenzyl)morpholine . This represents a ΔLogP of +0.60, indicating significantly higher lipophilicity. Higher lipophilicity can enhance membrane permeability but may reduce aqueous solubility, a trade-off modulated by the hydrochloride salt form of the target compound.

Lipophilicity Medicinal Chemistry ADME

Hydrochloride Salt Form Provides Superior Handling vs. Free Base

The target compound is supplied as a hydrochloride salt (CAS 2126177-38-4), whereas the closest commercially available free base analog is 4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine (CAS 415711-72-7). Hydrochloride salts of morpholine derivatives are known to exhibit enhanced aqueous solubility and stability compared to their free base counterparts . While specific solubility data for this compound is not publicly available, the general principle that hydrochloride salt formation improves solubility by several orders of magnitude is well-established in pharmaceutical sciences.

Solubility Salt Selection Drug Development

Topological Polar Surface Area Parity with Non-Methylated Analog Indicates Preserved Hydrogen-Bonding Capacity

Both the target compound's free base and its non-methylated analog 4-(4-bromobenzyl)morpholine share an identical computed topological polar surface area (TPSA) of 12.47 Ų . This indicates that the addition of 2,6-dimethyl groups does not alter the hydrogen-bonding capacity of the morpholine oxygen and nitrogen atoms. The combination of unchanged TPSA with increased LogP suggests the target compound may offer improved passive membrane permeability without sacrificing the ability to form key hydrogen-bond interactions with biological targets.

Computational Chemistry Drug Design Permeability

Bromine Substituent Enables Diverse Downstream Functionalization vs. Chloro and Fluoro Analogs

The 4-bromophenyl group in the target compound is a superior leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) compared to the 4-chlorophenyl analog (CAS 415716-52-8) and the 4-fluorophenyl analog (CAS 331858-89-0) . The C–Br bond dissociation energy (~337 kJ/mol) is significantly lower than C–Cl (~397 kJ/mol) and C–F (~514 kJ/mol), leading to faster oxidative addition with Pd(0) catalysts and enabling reactions under milder conditions [1]. This makes the bromine-substituted morpholine the preferred building block for convergent synthetic strategies.

Cross-Coupling Synthetic Chemistry Building Block

Weak KDM4C Demethylase Inhibition Defines a Low-Activity Benchmark for Epigenetic Probe Discovery

The cis-isomer of the target compound's free base (CAS 153915-33-4) has been evaluated against lysine-specific demethylase 4C (KDM4C) and exhibited a Ki >200 µM, indicating negligible inhibitory activity [1]. This data positions the compound as a potentially useful negative control or low-activity scaffold for epigenetic drug discovery programs targeting KDM4C, where potent inhibitors typically exhibit Ki values in the nanomolar to low micromolar range.

Epigenetics Demethylase Inhibitor Screening

Cost and Purity Benchmarking Against Direct Analogs

At the time of analysis, the target hydrochloride salt (5g) is listed at €1,815.00 (€363/g) with purity typically ≥95% . The free base analog (CAS 415711-72-7) is priced at $1,104.00 for 10g ($110.40/g) at ≥98% purity . The non-methylated analog 4-(4-bromobenzyl)morpholine (CAS 132833-51-3) is available from MedChemExpress at 99.94% purity . This pricing gradient reflects the added synthetic complexity of the 2,6-dimethyl substitution and salt formation. Researchers must balance the advantage of a ready-to-use salt form against the higher unit cost.

Procurement Pricing Purity Analysis

Recommended Research & Industrial Applications for 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride


Medicinal Chemistry: Building Block for Diversity-Oriented Synthesis via Suzuki Coupling

The 4-bromophenyl group makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling to generate libraries of biaryl morpholine derivatives. The hydrochloride salt form simplifies reaction setup by eliminating the need for separate neutralization steps . The 2,6-dimethyl groups provide steric bulk that can influence regioselectivity in subsequent transformations .

Epigenetic Probe Development: Negative Control for KDM4C Demethylase Assays

The defined inactivity of the cis- isomer against KDM4C (Ki >200 µM) supports the use of this compound or its derivatives as negative controls in high-throughput screening campaigns for histone demethylase inhibitors, where a clean, inactive scaffold is essential to establish assay windows [1].

Physicochemical Optimization: Salt Form Screening in Lead Development

The hydrochloride salt provides a baseline for comparative salt screening studies. Its enhanced aqueous solubility relative to the free base (class-level inference) allows researchers to assess the impact of salt form on the pharmacokinetic profile of morpholine-based lead compounds without the confounding effects of residual free base .

Chemical Biology: Halogen Bonding Probe for Structure-Based Drug Design

The bromine atom can engage in halogen bonding with protein backbone carbonyls or aromatic residues, while the 2,6-dimethylmorpholine ring provides conformational constraint. This dual feature makes the compound a useful fragment for crystallographic fragment screening campaigns aimed at identifying novel allosteric binding sites .

Quote Request

Request a Quote for 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.